2,3-Dimethylphenylzinc iodide

Catalog No.
S3546391
CAS No.
312692-94-7
M.F
C8H9IZn
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylphenylzinc iodide

CAS Number

312692-94-7

Product Name

2,3-Dimethylphenylzinc iodide

IUPAC Name

1,2-dimethylbenzene-6-ide;iodozinc(1+)

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

COUGEENSJXVFJM-UHFFFAOYSA-M

SMILES

CC1=CC=C[C-]=C1C.[Zn+]I

Canonical SMILES

CC1=CC=C[C-]=C1C.[Zn+]I

Coupling Reactions

DMPZnI acts as a nucleophilic reagent due to the presence of the zinc-carbon bond. This property makes it valuable in various coupling reactions for carbon-carbon bond formation. Here are two prominent examples:

  • Negishi Coupling

    DMPZnI can be employed in Negishi coupling reactions, where it couples with organic halides (RX) in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction allows for the introduction of a 2,3-dimethylphenyl group into organic molecules. [Source: Negishi Coupling Reaction from Organic Chemistry Portal]

  • Stille Coupling

    DMPZnI can also participate in Stille couplings. Similar to Negishi coupling, it reacts with organic halides but under different reaction conditions and with a different catalyst system, typically involving palladium and copper. Stille coupling offers another avenue for incorporating the 2,3-dimethylphenyl group into organic molecules. [Source: Stille Coupling Reaction from Chemistry LibreTexts]

The specific choice between Negishi and Stille coupling depends on factors like the type of organic halide substrate and the desired reaction efficiency.

Beyond Coupling Reactions

While coupling reactions are the primary application of DMPZnI in research, there's ongoing exploration of its potential in other areas:

  • Synthesis of Functional Organometallics

    DMPZnI can serve as a precursor for the synthesis of other functional organozinc reagents. These derivatives might offer unique reactivities compared to DMPZnI itself, expanding the toolbox for organic synthesis.

  • Studies in Organozinc Chemistry

    DMPZnI can be used as a model compound in research efforts aimed at understanding the fundamental properties and reactivity of organozinc compounds. This knowledge can contribute to the development of new organozinc reagents and their applications in organic synthesis.

2,3-Dimethylphenylzinc iodide is an organozinc compound characterized by its unique structure, which consists of a dimethyl-substituted phenyl group bonded to a zinc atom, along with an iodide ion. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions. The presence of the dimethyl groups enhances the steric and electronic properties of the phenyl ring, influencing its reactivity and interaction with other reagents.

Organozinc compounds can be pyrophoric, meaning they ignite spontaneously upon contact with air. 2,3-Dimethylphenylzinc iodide solution should be handled under inert atmosphere using appropriate safety protocols for flammable and air-sensitive materials []. It's also likely to be toxic; proper handling with gloves and eye protection is crucial.

Typical of organozinc compounds, including:

  • Cross-Coupling Reactions: It can react with electrophiles such as halides or carbonyls to form new carbon-carbon bonds. For instance, it can couple with aryl halides in the presence of palladium catalysts to yield biaryl compounds.
  • Nucleophilic Addition: The zinc center acts as a nucleophile, allowing the compound to add to electrophilic centers in various substrates, facilitating the formation of alcohols or other functional groups.
  • Radical Reactions: The compound can also participate in radical processes through the generation of radicals upon decomposition or reaction with other radical initiators .

The synthesis of 2,3-dimethylphenylzinc iodide typically involves:

  • Reaction of Dimethylphenyl Grignard Reagent: The dimethylphenyl Grignard reagent can be reacted with zinc iodide to form the desired organozinc compound.
    • Reaction:
    text
    2,3-Dimethylphenylmagnesium bromide + ZnI2 → 2,3-Dimethylphenylzinc iodide + MgBrI
  • Direct Zinc Insertion: Another approach involves direct insertion of zinc into the corresponding aryl iodide under controlled conditions.
    • Reaction:
    text
    2,3-Dimethylphenyl iodide + Zn → 2,3-Dimethylphenylzinc iodide

2,3-Dimethylphenylzinc iodide finds utility in several areas:

  • Organic Synthesis: It is primarily used in cross-coupling reactions to synthesize complex organic molecules.
  • Material Science: Its derivatives may be explored for applications in polymer chemistry and materials development due to their unique electronic properties.
  • Pharmaceuticals: As a synthetic intermediate, it may contribute to the development of new therapeutic agents.

Studies on the interactions of 2,3-dimethylphenylzinc iodide with various substrates are essential for understanding its reactivity:

  • Electrophilic Substrates: The compound's reactivity towards electrophiles has been characterized through various coupling reactions, demonstrating its potential as a versatile building block in organic synthesis.
  • Mechanistic Insights: Research indicates that the interaction mechanisms often involve radical pathways or coordination with transition metals during coupling processes .

Several compounds share structural characteristics with 2,3-dimethylphenylzinc iodide. Here are some similar compounds and their comparative features:

CompoundStructure FeaturesUnique Characteristics
Phenylzinc iodideSimple phenyl groupUsed widely in cross-coupling reactions
4-Methylphenylzinc iodideMethyl substitution at para positionEnhanced reactivity due to sterics
1-Naphthylzinc iodideNaphthyl groupGreater π-conjugation effects
2-Methylphenylzinc iodideMethyl substitution at ortho positionPotentially different steric hindrance

Uniqueness

The unique feature of 2,3-dimethylphenylzinc iodide lies in its specific steric arrangement due to the two methyl groups at the 2 and 3 positions on the phenyl ring. This configuration affects its reactivity and selectivity in coupling reactions compared to other similar organozinc compounds.

Dates

Modify: 2023-08-20

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